molecular formula C14H13N3O2 B2934167 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2490435-67-9

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2934167
CAS No.: 2490435-67-9
M. Wt: 255.277
InChI Key: YKJGXEYZVBTHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a methoxypyridine moiety attached to the quinoxaline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of methoxypyridine with a halogenated quinoxaline intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoxaline core.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted methoxypyridine derivatives.

Scientific Research Applications

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxypyridin-3-yl)quinoxaline
  • 4-(4-Methoxypyridin-3-yl)-1,2-dihydroquinoxalin-2-one
  • 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-thione

Uniqueness

4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to the presence of both the methoxypyridine and quinoxaline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-7-15-8-12(13)17-9-14(18)16-10-4-2-3-5-11(10)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJGXEYZVBTHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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